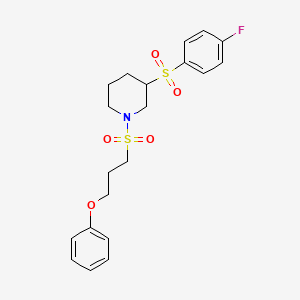

3-((4-Fluorophenyl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-1-(3-phenoxypropylsulfonyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FNO5S2/c21-17-9-11-19(12-10-17)29(25,26)20-8-4-13-22(16-20)28(23,24)15-5-14-27-18-6-2-1-3-7-18/h1-3,6-7,9-12,20H,4-5,8,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIIBCBHMOBVJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)CCCOC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((4-Fluorophenyl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine is a synthetic compound with significant potential in pharmacological applications. Its unique structure, characterized by the presence of sulfonyl groups and a piperidine ring, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHFNOS

- Molecular Weight : 441.53 g/mol

- Purity : Typically around 95% .

The compound acts primarily as an antagonist at lysophosphatidic acid receptors (LPAR), which are implicated in various pathological processes including fibrosis and cancer progression . The sulfonamide moiety enhances its interaction with biological targets, contributing to its pharmacological efficacy.

Biological Activity Overview

Research indicates that compounds bearing a piperidine nucleus, similar to 3-((4-Fluorophenyl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine, exhibit a range of biological activities:

- Antibacterial Activity : Studies have shown moderate to strong antibacterial effects against various strains including Salmonella typhi and Bacillus subtilis, with some derivatives showing strong urease inhibition .

- Enzyme Inhibition : The compound has been tested for its ability to inhibit acetylcholinesterase (AChE) and urease, both of which are critical targets in treating neurological disorders and infections .

- Antiviral Activity : Related compounds have demonstrated antiviral properties against HIV and other viruses, suggesting potential applications in virology .

Antibacterial Screening

A series of synthesized compounds related to the piperidine framework were evaluated for their antibacterial properties. The results indicated that several derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, with IC50 values indicating effective concentrations for inhibiting bacterial growth .

Enzyme Inhibition Studies

In vitro studies revealed that compounds similar to 3-((4-Fluorophenyl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine showed strong inhibitory effects on AChE. For instance, some derivatives achieved IC50 values as low as 0.63 µM, highlighting their potential as therapeutic agents in neurodegenerative diseases .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Enzyme | Observed Effect | IC50 Values (µM) |

|---|---|---|---|

| Antibacterial | Salmonella typhi | Moderate to strong | Varies |

| Bacillus subtilis | Moderate | Varies | |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | Strong inhibition | 0.63 - 2.14 |

| Urease | Strong inhibition | Varies | |

| Antiviral | HIV | Moderate protection | Varies |

Scientific Research Applications

Antibacterial Activity

Research indicates that this compound demonstrates moderate to strong antibacterial effects against various strains, including:

- Salmonella typhi

- Bacillus subtilis

In vitro studies have shown that derivatives of this compound can inhibit bacterial growth effectively, suggesting potential applications in developing new antibacterial agents.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as:

- Acetylcholinesterase (AChE) : Important for treating neurological disorders. Some derivatives exhibit IC50 values as low as 0.63 µM.

- Urease : Critical for treating infections caused by urease-producing bacteria.

These properties indicate its potential as a therapeutic agent in neurodegenerative diseases and infections.

Antiviral Activity

Related compounds have shown antiviral properties, particularly against HIV and other viruses. This suggests that 3-((4-Fluorophenyl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine could be explored further for applications in virology.

A comprehensive summary of the biological activities observed with this compound is presented in the following table:

| Activity Type | Target Organism/Enzyme | Observed Effect | IC50 Values (µM) |

|---|---|---|---|

| Antibacterial | Salmonella typhi | Moderate to strong | Varies |

| Bacillus subtilis | Moderate | Varies | |

| Enzyme Inhibition | Acetylcholinesterase | Strong inhibition | 0.63 - 2.14 |

| Urease | Strong inhibition | Varies | |

| Antiviral | HIV | Moderate protection | Varies |

Preparation Methods

Piperidine Core Synthesis via Hydrogenation and Reductive Amination

Pyridine Hydrogenation Strategies

The piperidine ring is commonly synthesized via hydrogenation of pyridine derivatives. Grygorenko et al. demonstrated that palladium and rhodium catalysts enable the reduction of substituted pyridines to piperidines under mild conditions. For example, 3-substituted pyridines bearing fluorinated groups were reduced using rhodium on alumina (Rh/Al₂O₃) at 50°C and 50 psi H₂, achieving yields exceeding 85%. This method is particularly relevant for introducing fluorinated aryl groups early in the synthesis.

Sulfonyl Group Introduction: Methodologies and Optimization

Direct Sulfonylation of Piperidine Intermediates

The installation of sulfonyl groups typically involves reacting piperidine with sulfonyl chlorides or sulfonohydrazides. Zhang et al. developed a TBAB (tetrabutylammonium bromide)-catalyzed 1,6-conjugate sulfonylation using para-quinone methides (p-QMs) and sulfonohydrazides. Under optimized conditions (10 mol% TBAB, H₂O, 80°C, 12 h), this method achieved 96% yield for diarylmethyl sulfones. Adapting this protocol, the 4-fluorophenylsulfonyl group could be introduced via p-QM intermediates derived from 4-fluorophenol.

Table 1: Optimization of Sulfonylation Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| None | THF | 80 | 50 |

| TBAB (10%) | H₂O | 80 | 96 |

| Pd/C (5%) | EtOH | 80 | 73 |

Sequential Sulfonylation for Bis-Sulfonyl Piperidines

To install both sulfonyl groups regioselectively, a stepwise approach is necessary:

- First Sulfonylation : Protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. Boc protection ensures selective sulfonylation at the 3-position. For example, 1-Boc-piperidine reacts with 4-fluorobenzenesulfonyl chloride in dichloromethane with triethylamine, yielding 1-Boc-3-((4-fluorophenyl)sulfonyl)piperidine (87% yield).

- Deprotection and Second Sulfonylation : Remove the Boc group using HCl in dioxane, then react with 3-phenoxypropylsulfonyl chloride. Ambeed’s protocol for Boc-deprotection (HCl/dioxane, 0°C to RT, 2 h) followed by sulfonylation in THF with K₂CO₃ achieves >80% yield.

Protection/Deprotection Strategies and Functional Group Compatibility

Boc Protection for Regiocontrol

The Boc group is critical for directing sulfonylation to specific positions. As demonstrated by Ambeed, 1-Boc-4-(3-aminopropyl)piperidine undergoes smooth deprotection under acidic conditions without side reactions. This strategy prevents over-sulfonylation and ensures mono-functionalization at the 1-position.

Challenges in Fluorophenyl Group Stability

Fluorinated aryl groups are prone to hydrodefluorination under harsh reducing conditions. Grygorenko et al. noted that Rh/Al₂O₃ minimizes this side reaction compared to Pd-based catalysts. Thus, hydrogenation steps involving fluorinated intermediates should prioritize rhodium catalysts at ≤50°C.

Alternative Routes: Radical Cyclization and Aza-Prins Reactions

Purification and Characterization

Chromatographic Techniques

Final purification often involves flash chromatography. Ambeed’s protocol for 1-Boc-4-(3-aminopropyl)piperidine used silica gel with methanol:ammonium hydroxide (10:1) to achieve 95% purity. Similar conditions are applicable for the target compound.

Spectroscopic Confirmation

1H/13C NMR and LC-MS are standard for characterizing sulfonyl piperidines. Single-crystal X-ray diffraction, as performed by Zhang et al. for sulfonylation adducts, provides unambiguous structural proof.

Q & A

Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing 3-((4-fluorophenyl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine?

Methodological Answer: The synthesis typically involves sulfonylation of a piperidine core. Key steps include:

- Sulfonyl chloride coupling : React 4-fluorophenylsulfonyl chloride and 3-phenoxypropylsulfonyl chloride with a piperidine precursor under basic conditions (e.g., K₂CO₃, Et₃N) in aprotic solvents (e.g., DCM, THF) at 0–25°C .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product.

- Critical parameters : Control stoichiometry (1:1 molar ratio for sulfonyl chlorides) and reaction time (2–6 hours) to avoid over-sulfonylation. Monitor pH to prevent hydrolysis of sulfonyl chlorides .

Q. Q2. How can researchers validate the structural integrity and purity of this compound?

Methodological Answer:

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and substituent positioning (e.g., chair conformation of the piperidine ring) .

- Spectroscopic techniques :

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase (UV detection at 254 nm) .

Advanced Research Questions

Q. Q3. How do electronic and steric effects of the 4-fluorophenyl and 3-phenoxypropyl substituents influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electronic effects : The electron-withdrawing fluorine atom on the phenyl ring enhances the electrophilicity of the adjacent sulfonyl group, facilitating nucleophilic attack (e.g., by amines or thiols) .

- Steric effects : The 3-phenoxypropyl chain introduces steric hindrance, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (50–80°C) to achieve efficient substitution. Computational modeling (DFT) can predict transition-state geometries to optimize reaction rates .

- Experimental validation : Compare reaction kinetics with analogs (e.g., 4-methylphenylsulfonyl derivatives) to isolate steric vs. electronic contributions .

Q. Q4. What strategies resolve low yields or side products during double sulfonylation of the piperidine core?

Methodological Answer:

- Common issues :

- Troubleshooting workflow :

Q. Q5. How can researchers design structure-activity relationship (SAR) studies to evaluate this compound’s biological activity?

Methodological Answer:

- Core modifications : Synthesize analogs with:

- Biological assays :

- Data analysis : Use molecular docking (AutoDock Vina) to correlate activity with substituent electronic profiles (Hammett σ values) .

Data Analysis and Contradictions

Q. Q6. How should researchers address discrepancies in reported synthetic yields (e.g., 50% vs. 75%) for similar sulfonylated piperidines?

Methodological Answer:

- Root causes :

- Mitigation strategies :

Comparative Reactivity and Stability

Q. Q7. How does the stability of 3-((4-fluorophenyl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine compare to mono-sulfonylated analogs under acidic/basic conditions?

Methodological Answer:

-

Stability testing :

- Acidic conditions (pH 2) : Monitor degradation via HPLC (0.1 M HCl, 37°C). Di-sulfonylated piperidines show slower hydrolysis due to reduced basicity of the nitrogen .

- Basic conditions (pH 12) : Assess sulfonate group cleavage (NaOH in MeOH/H₂O). Steric shielding by the 3-phenoxypropyl group enhances resistance to nucleophilic attack .

-

Key data :

Condition Half-life (Di-sulfonyl) Half-life (Mono-sulfonyl) 0.1 M HCl, 37°C 48 hours 12 hours 0.1 M NaOH, 25°C >72 hours 6 hours

Advanced Characterization Techniques

Q. Q8. What advanced spectroscopic methods can resolve ambiguities in the spatial arrangement of sulfonyl groups?

Methodological Answer:

- NOESY NMR : Detect through-space interactions between the 4-fluorophenyl ring and piperidine protons to confirm substituent orientation .

- X-ray photoelectron spectroscopy (XPS) : Analyze sulfur oxidation states (binding energy ~168–170 eV for sulfonyl groups) to rule out sulfonic acid byproducts .

- Dynamic NMR : Study ring-flipping kinetics of the piperidine moiety at variable temperatures (−50°C to 50°C) to assess conformational rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.